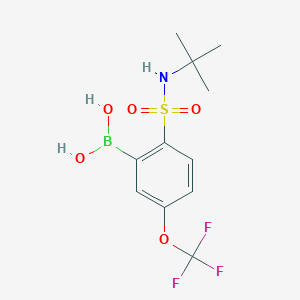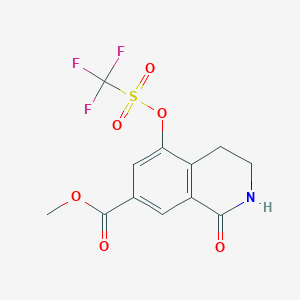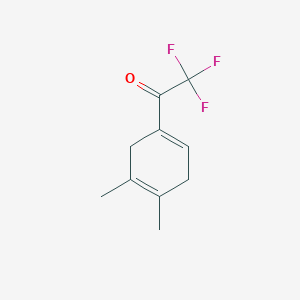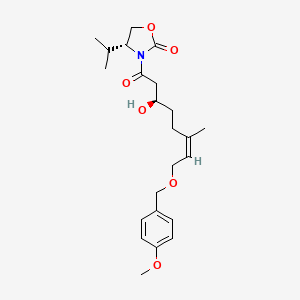![molecular formula C8H12N2O2 B12852956 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation can involve the reaction of a pyrrole derivative with an acylating agent, followed by cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Cyclization: Intramolecular cyclization reactions can form more complex structures.
科学的研究の応用
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in various biological assays, including antimicrobial and anti-inflammatory activities.
Medicine: It is being explored for its potential analgesic and sedative properties.
作用機序
The mechanism of action of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Pyrrolopyridine derivatives: These are known for their kinase inhibitory activities and are used in cancer research.
Pyrrolopyrimidine derivatives: These compounds have shown potential in treating various diseases due to their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-methyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10-7(11)5-2-3-9-4-6(5)8(10)12/h5-6,9H,2-4H2,1H3 |
InChIキー |
XCQZRPQNGXFZSW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2CCNCC2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)




